molecular formula C16H15N3O2S B11672478 Prop-2-en-1-yl 5'-cyano-2'-methyl-6'-sulfanyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate

Prop-2-en-1-yl 5'-cyano-2'-methyl-6'-sulfanyl-1',4'-dihydro-3,4'-bipyridine-3'-carboxylate

Katalognummer: B11672478
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: SONXJDAPQFUAHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate is a complex organic compound with a unique structure that includes a bipyridine core, a cyano group, and a sulfanyl group

Vorbereitungsmethoden

The synthesis of Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate involves several steps. One common method includes the cyclocondensation of n-(prop-2-yn-1-yl) and n-(penta-2,4-diyn-1-yl) compounds . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or disulfides.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities . Additionally, it can be used in industrial applications, such as the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The cyano group and sulfanyl group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate can be compared with other similar compounds, such as indole derivatives and imidazole-containing compounds . These compounds share some structural similarities but differ in their functional groups and overall reactivity. For example, indole derivatives are known for their broad-spectrum biological activities, while imidazole-containing compounds are widely used in medicinal chemistry for their antimicrobial and anticancer properties. The unique combination of functional groups in Prop-2-en-1-yl 5’-cyano-2’-methyl-6’-sulfanyl-1’,4’-dihydro-3,4’-bipyridine-3’-carboxylate makes it distinct and potentially valuable for specific applications.

Eigenschaften

Molekularformel

C16H15N3O2S

Molekulargewicht

313.4 g/mol

IUPAC-Name

prop-2-enyl 5-cyano-2-methyl-4-pyridin-3-yl-6-sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C16H15N3O2S/c1-3-7-21-16(20)13-10(2)19-15(22)12(8-17)14(13)11-5-4-6-18-9-11/h3-6,9,14,19,22H,1,7H2,2H3

InChI-Schlüssel

SONXJDAPQFUAHE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CN=CC=C2)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.